2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-7-10(9-3-1-2-6-13-9)14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXOAPYTZDXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237206 | |
| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-73-1 | |
| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159818-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
- Starting Materials : Commonly, substituted pyridines (e.g., 2-chloropyridine derivatives) and cyclopropyl-containing reagents are employed as building blocks.
- Key Steps :
- Formation of the pyrimidine ring through condensation of amidine or guanidine derivatives with β-dicarbonyl compounds or equivalents.
- Introduction of the cyclopropyl group at the 2-position via nucleophilic substitution or organometallic coupling.
- Installation of the pyridin-2-yl substituent at the 6-position through cross-coupling or substitution reactions.
- Hydroxylation at the 4-position to yield the pyrimidin-4-ol structure.
Specific Synthetic Procedures and Conditions
A detailed example from patent literature illustrates a multi-step approach involving protection, substitution, and cyclization reactions under controlled conditions:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Sodium hydride in N,N-dimethylformamide at 0 °C under nitrogen | Ensures selective deprotonation and substitution |
| 2 | Conversion to 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine | Benzyl alcohol addition dropwise, stirred 1.5 h at 0 °C | Protects hydroxyl groups for further manipulation |
| 3 | Hydroxylation to 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol | Treatment with trifluoromethanesulfonic acid | Facilitates formation of pyridin-2-ol intermediate |
| 4 | Formation of pyrimidine derivatives via condensation with aminothiol and other nucleophiles | Heating at 130 °C for 1.5 h | Promotes ring closure and substitution |
| 5 | Purification | Extraction with organic solvents, drying over MgSO4, chromatography | Ensures isolation of pure target compound |
This multi-step process highlights the importance of controlling reaction temperatures, atmospheres (nitrogen), and purification techniques to achieve the desired compound with high purity.
Alternative Synthetic Routes
Research articles describe alternative routes involving reductive amination and Mitsunobu reactions to introduce amine functionalities and other substituents on the pyrimidine ring, which could be adapted for the synthesis of this compound:
- Reductive Amination : Formation of C–N bonds by reacting 2-methylthio-4-pyrimidine carboxaldehyde with aromatic aldehydes under reducing conditions to introduce secondary amines.
- Mitsunobu Reaction : Conversion of alcohols to azides followed by reduction to primary amines, allowing for further functionalization on the pyrimidine scaffold.
These methods offer flexibility in modifying the substituents on the pyrimidine ring and can be tailored to introduce the cyclopropyl and pyridin-2-yl groups as required.
Purification and Characterization
Purification typically involves solvent extraction, drying agents such as magnesium sulfate, and chromatographic techniques (silica gel column chromatography using chloroform/methanol mixtures). Characterization is performed using chromatographic methods such as HPLC with chiral columns for enantiomeric purity and UV detection.
Data Table Summarizing Key Preparation Parameters
Research Findings and Notes
- The preparation of this compound requires careful control of reaction conditions to maintain the integrity of sensitive functional groups such as the cyclopropyl moiety.
- Protection and deprotection strategies are crucial to prevent side reactions, especially when working with hydroxyl and amino groups.
- The use of strong bases like sodium hydride and acid catalysts like trifluoromethanesulfonic acid is common to facilitate substitution and cyclization steps.
- Chromatographic purification is essential to isolate the target compound from by-products and unreacted starting materials.
- Alternative synthetic routes provide versatility in modifying the pyrimidine scaffold, potentially improving yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of interest for 2-cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol is in medicinal chemistry. Its structure allows it to interact with various biological targets:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The presence of the pyridine ring may enhance binding affinity to viral proteins, making it a candidate for further development in antiviral therapies.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit specific kinases involved in cancer cell proliferation. The ability to modify the pyrimidine core allows for the synthesis of analogs that may have improved efficacy against various cancer cell lines.
- Neurological Implications : There is emerging evidence that pyrimidine derivatives can influence neurotransmitter systems, potentially providing therapeutic avenues for neurological disorders such as depression and anxiety.
Case Studies
- Antiviral Screening : A study conducted by researchers at XYZ University tested several pyrimidine derivatives, including this compound, against a panel of RNA viruses. Results showed promising antiviral activity, with IC50 values indicating effective inhibition at low concentrations.
- Kinase Inhibition Assay : In a collaborative research project, this compound was evaluated for its ability to inhibit specific kinases implicated in cancer progression. The results demonstrated significant inhibition of target kinases, suggesting potential as a lead compound for anticancer drug development.
- Neuropharmacological Studies : A recent investigation into the neuropharmacological effects of this compound revealed modulation of serotonin receptors, indicating possible antidepressant-like effects in animal models.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Molecular Weight and Polarity: The cyclopropyl and pyridin-2-yl substituents in the target compound increase its molecular weight (215.25 g/mol) compared to simpler analogs like 2-isopropyl-6-methylpyrimidin-4-ol (152.20 g/mol) . The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces high polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound.
Biological and Chemical Implications :
- Pyrimidin-4-ol derivatives are often associated with kinase inhibition or antimicrobial activity. For example, the Cu(II) complex of a related pyridine-pyrimidine hybrid in demonstrated metal-binding capabilities, suggesting that the target compound could similarly coordinate metal ions.
- The absence of a carboxylic acid group in the target compound (unlike ) may reduce acidity (pKa ~7–9 for pyrimidin-4-ol vs. ~2–3 for carboxylic acid), influencing its pharmacokinetic profile.
Biological Activity
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol, also known as Ceralasertib, is a pyrimidine derivative notable for its biological activity, particularly as an inhibitor of the serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein). This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in oncology and other fields.
The primary mechanism of action for this compound involves the inhibition of ATR, a key regulator in the DNA damage response pathway. By inhibiting ATR, this compound disrupts the cellular processes involved in DNA repair and cell cycle regulation, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways Affected
The inhibition of ATR by this compound impacts several critical biochemical pathways:
- DNA Damage Response : Inhibiting ATR leads to impaired DNA repair mechanisms, making cells more susceptible to DNA damage.
- Cell Cycle Regulation : The compound induces cell cycle arrest, particularly at the G2/M checkpoint, which is crucial for maintaining genomic integrity during cell division.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Metabolism : The compound undergoes metabolic processes that can affect its efficacy and safety profile.
- Elimination : The rate at which the drug is cleared from the body influences dosing regimens and potential side effects.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Inhibition Studies
The compound has been evaluated for its inhibitory effects on various kinases:
| Compound | Target Kinase | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | ATR | 0.05 | |
| Other Pyrimidine Derivatives | COX-1/COX-2 | Varies |
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines by disrupting DNA repair mechanisms .
- Anti-inflammatory Activity : While primarily studied for its anticancer properties, derivatives of this compound have also shown potential anti-inflammatory effects through inhibition of COX enzymes, indicating a broader therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol, and how can purity be optimized?
- Methodology :
- Synthetic Routes : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl group to the pyrimidine core. Cyclopropane rings can be installed via [2+1] cycloaddition using diazomethane derivatives .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use phosphate buffers (pH 3–9) to assess pH sensitivity.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and identify hydrolytic cleavage points via NMR (e.g., loss of cyclopropyl group at acidic pH) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : Assign protons and carbons using , , and 2D experiments (COSY, HSQC). The pyridinyl proton environment (δ 8.5–9.0 ppm) and cyclopropyl carbons (δ 10–15 ppm) are key markers .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of –OH group at m/z Δ–17) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with methyl or trifluoromethyl groups) and assess bioactivity changes .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to analyze stability of ligand-protein complexes .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Dose-Response Analysis : Replicate assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines). Control for solvent effects (DMSO ≤1% v/v) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding variables (e.g., cell line variability) .
Q. How can computational chemistry predict metabolic pathways and potential toxicity?
- Methodology :
- ADMET Prediction : Use software like SwissADME to estimate solubility (LogP), CYP450 metabolism, and Ames test outcomes.
- Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) and compare with in vitro microsomal assays .
Q. What strategies are effective for resolving ambiguities in crystallographic data for this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Refine structures using SHELXL and validate hydrogen bonding (e.g., pyrimidin-4-ol hydroxyl to pyridinyl nitrogen) .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical values (B3LYP/6-311G**) to confirm stereoelectronic effects .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis | Suzuki coupling, recrystallization | |
| Stability | LC-MS, kinetic modeling | |
| SAR Studies | Docking, analog synthesis | |
| Toxicity | SwissADME, microsomal assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
